5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Catalog No.
S830290
CAS No.
1222533-88-1
M.F
C18H25F3N2O2Si
M. Wt
386.4840096
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrro...

CAS Number

1222533-88-1

Product Name

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

IUPAC Name

5-(trifluoromethyl)-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-4-carboxylic acid

Molecular Formula

C18H25F3N2O2Si

Molecular Weight

386.4840096

InChI

InChI=1S/C18H25F3N2O2Si/c1-10(2)26(11(3)4,12(5)6)23-8-7-13-15(17(24)25)14(18(19,20)21)9-22-16(13)23/h7-12H,1-6H3,(H,24,25)

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)C(=O)O

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a complex organic compound characterized by a unique bicyclic structure that combines a pyridine and a pyrrole ring. Its molecular formula is C15H20F3N2SiC_{15}H_{20}F_3N_2Si, and it features a trifluoromethyl group and a triisopropylsilyl substituent, which contribute to its distinctive chemical properties. The presence of these functional groups enhances the compound's lipophilicity and potential reactivity, making it an intriguing candidate for various chemical applications .

This compound has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its unique structural features may allow it to serve as an intermediate in the development of pharmaceuticals targeting various diseases. Additionally, the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in drug candidates, making this compound particularly valuable in drug design .

Several compounds share structural similarities with 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid. These include:

  • 4-Iodo-5-(trifluoromethyl)-1-triisopropylsilyl-1H-pyrrolo[2,3-b]pyridine: This compound features an iodine substituent instead of a carboxylic acid group, which may alter its reactivity and biological activity.
  • 1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Lacking the trifluoromethyl group, this compound may exhibit different physicochemical properties and biological activities.

The uniqueness of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid lies in its combination of both trifluoromethyl and triisopropylsilyl groups within the pyrrolo[2,3-b]pyridine framework, which could lead to distinct reactivity patterns and potential applications not found in its analogs .

Dates

Modify: 2023-08-15

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